![molecular formula C18H23ClN2S B092861 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- CAS No. 18833-68-6](/img/structure/B92861.png)
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-
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Overview
Description
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is a chemical compound that has been studied extensively in scientific research. It is a heterocyclic compound that has shown potential in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is not fully understood. However, studies have shown that it interacts with various cellular targets, including dopamine receptors and DNA. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anticancer activity and induces apoptosis in cancer cells. It has also been shown to have dopamine receptor agonist activity. In vivo studies have shown that this compound has potential as a photosensitizer for photodynamic therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- in lab experiments include its potential as an anticancer agent and dopamine receptor agonist. The limitations include the lack of understanding of its mechanism of action and potential toxicity.
Future Directions
There are several future directions for the study of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-. These include further studies to understand its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved pharmacological properties. Additionally, studies can be conducted to investigate its potential as a photosensitizer for photodynamic therapy and its use in other fields of study, such as neuropharmacology.
Synthesis Methods
The synthesis of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- involves a series of reactions that lead to the formation of the final product. The synthesis starts with the reaction of 2-aminothiophenol with 2-bromoethylamine hydrobromide, which leads to the formation of 2-(2-aminothiophenyl)ethylamine. This intermediate is then reacted with 1,2,3,4-tetrahydro-6H-cyclohepta[b]quinoline-6-thione, which leads to the formation of the final product.
Scientific Research Applications
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been studied extensively in scientific research. It has shown potential in various fields of study, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. In pharmacology, it has been studied for its potential as a dopamine receptor agonist. In biochemistry, it has been studied for its potential as a photosensitizer for photodynamic therapy.
properties
CAS RN |
18833-68-6 |
---|---|
Product Name |
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- |
Molecular Formula |
C18H23ClN2S |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)sulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H23ClN2S/c1-21(2)10-11-22-18-14-6-4-3-5-7-16(14)20-17-9-8-13(19)12-15(17)18/h8-9,12H,3-7,10-11H2,1-2H3 |
InChI Key |
UAQGTCWZAVCRFX-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1=C2CCCCCC2=NC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CN(C)CCSC1=C2CCCCCC2=NC3=C1C=C(C=C3)Cl |
Other CAS RN |
18833-68-6 |
synonyms |
2-Chloro-11-[[2-(dimethylamino)ethyl]thio]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
Origin of Product |
United States |
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